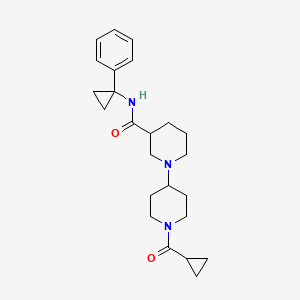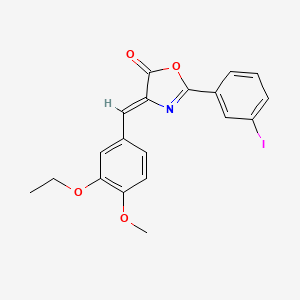
1'-(cyclopropylcarbonyl)-N-(1-phenylcyclopropyl)-1,4'-bipiperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1'-(cyclopropylcarbonyl)-N-(1-phenylcyclopropyl)-1,4'-bipiperidine-3-carboxamide is a chemical compound that has gained significant attention in scientific research. The compound is also known as CPP-115 and is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. The inhibition of this enzyme leads to an increase in GABA levels in the brain, which has potential therapeutic applications.
Mechanism of Action
CPP-115 inhibits the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, CPP-115 increases GABA levels in the brain, leading to an increase in inhibitory neurotransmission. This can result in a reduction in neuronal excitability, which can be beneficial in the treatment of epilepsy, anxiety, and addiction.
Biochemical and Physiological Effects
CPP-115 has been shown to increase GABA levels in the brain, which can result in a reduction in neuronal excitability. The compound has also been shown to reduce the rewarding effects of cocaine, which may be due to its ability to decrease dopamine release in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using CPP-115 in lab experiments is its potent inhibition of GABA aminotransferase. This allows for a more precise manipulation of GABA levels in the brain. However, one limitation is that CPP-115 has a short half-life, which may limit its effectiveness in some experiments.
Future Directions
There are several future directions for the research on CPP-115. One area of interest is the potential therapeutic applications of the compound in the treatment of epilepsy, anxiety, and addiction. Further research is needed to determine the optimal dosing and administration of CPP-115 for these conditions. Another area of interest is the development of more potent and selective inhibitors of GABA aminotransferase, which may have improved therapeutic efficacy. Additionally, the use of CPP-115 in combination with other drugs may lead to improved treatment outcomes for various neurological and psychiatric disorders.
Synthesis Methods
CPP-115 is synthesized by reacting 1-(cyclopropylcarbonyl)piperidine-4-carboxylic acid with 1-phenylcyclopropane-1-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with 1,4-diaminopiperidine to yield the final product, CPP-115.
Scientific Research Applications
CPP-115 has potential therapeutic applications in the treatment of various neurological and psychiatric disorders such as epilepsy, anxiety, and addiction. The compound has been shown to increase GABA levels in the brain, which can help reduce seizure activity and anxiety. CPP-115 has also been studied as a potential treatment for cocaine addiction, as it can reduce the rewarding effects of the drug.
properties
IUPAC Name |
1-[1-(cyclopropanecarbonyl)piperidin-4-yl]-N-(1-phenylcyclopropyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O2/c28-22(25-24(12-13-24)20-6-2-1-3-7-20)19-5-4-14-27(17-19)21-10-15-26(16-11-21)23(29)18-8-9-18/h1-3,6-7,18-19,21H,4-5,8-17H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHLYKAQJAFCLFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)C(=O)C3CC3)C(=O)NC4(CC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[(2,5-dichlorophenyl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B6014975.png)

![2-chloro-6-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol](/img/structure/B6014995.png)
![N-[2-[(2-amino-2-oxoethyl)thio]-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl]-2-(benzylthio)acetamide](/img/structure/B6014999.png)
![N-(3-chloro-4-methylphenyl)-2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide](/img/structure/B6015007.png)
![N-methyl-1-[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]-N-(2-thienylmethyl)methanamine](/img/structure/B6015012.png)
![3,4-difluoro-N-[3-nitro-5-(phenylthio)phenyl]benzamide](/img/structure/B6015019.png)

![5-ethyl-N-(5-ethyl-2-mercapto-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-3-thiophenecarboxamide](/img/structure/B6015028.png)
![2-methyl-N-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]-3-furamide](/img/structure/B6015035.png)
![2-(2-chloro-4,6-dimethylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B6015046.png)
![6-(methoxymethyl)-2-(4-{[methyl(1H-pyrazol-5-ylmethyl)amino]methyl}phenyl)-4(3H)-pyrimidinone](/img/structure/B6015050.png)
![2-chloro-4-(1-{3-[(1-methylpiperidin-4-yl)oxy]propyl}-1H-imidazol-2-yl)phenol](/img/structure/B6015055.png)
![3-methyl-5-oxo-N-(tetrahydro-2-furanylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B6015063.png)